molecular formula C16H24N4O B2848529 1-[1-(2-Cyclopropylpyrimidin-4-yl)piperidin-4-yl]pyrrolidin-3-ol CAS No. 2379986-41-9

1-[1-(2-Cyclopropylpyrimidin-4-yl)piperidin-4-yl]pyrrolidin-3-ol

Cat. No.: B2848529
CAS No.: 2379986-41-9
M. Wt: 288.395
InChI Key: SGBVOEZFDVEUDP-UHFFFAOYSA-N
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Description

1-[1-(2-Cyclopropylpyrimidin-4-yl)piperidin-4-yl]pyrrolidin-3-ol is a complex organic compound characterized by its intricate molecular structure. This compound is part of a class of chemicals known for their potential applications in various scientific and industrial fields. Its unique structure, featuring a cyclopropyl group attached to a pyrimidinyl moiety, makes it a subject of interest for researchers and chemists alike.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(2-Cyclopropylpyrimidin-4-yl)piperidin-4-yl]pyrrolidin-3-ol typically involves multiple steps, starting with the formation of the cyclopropylpyrimidinyl core This can be achieved through a cyclization reaction involving appropriate precursors such as cyclopropylamine and pyrimidine derivatives

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and advanced purification techniques such as chromatography may be employed to streamline the process and enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-[1-(2-Cyclopropylpyrimidin-4-yl)piperidin-4-yl]pyrrolidin-3-ol can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: Nucleophilic substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophiles like alkyl halides and amines, along with suitable solvents and catalysts, facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties.

Scientific Research Applications

1-[1-(2-Cyclopropylpyrimidin-4-yl)piperidin-4-yl]pyrrolidin-3-ol has several scientific research applications:

  • Chemistry: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: It can be used as a tool in biological studies to investigate cellular processes and molecular interactions.

  • Medicine: Potential therapeutic applications include the development of new drugs targeting various diseases.

  • Industry: The compound's unique properties make it valuable in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which 1-[1-(2-Cyclopropylpyrimidin-4-yl)piperidin-4-yl]pyrrolidin-3-ol exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to desired outcomes in therapeutic and industrial applications. The exact mechanism may vary depending on the context in which the compound is used.

Comparison with Similar Compounds

1-[1-(2-Cyclopropylpyrimidin-4-yl)piperidin-4-yl]pyrrolidin-3-ol can be compared with other similar compounds, such as:

  • 1-(2-Cyclopropylpyrimidin-4-yl)methanamine: This compound shares the cyclopropylpyrimidinyl core but differs in the presence of the methanamine group.

  • 2-Cyclopropylpyrimidin-5-yl)boronic acid: Another related compound with a boronic acid group instead of the piperidinyl and pyrrolidinyl groups.

Uniqueness: The uniqueness of this compound lies in its combination of structural features, which confer specific chemical and biological properties not found in its similar counterparts.

This comprehensive overview highlights the significance of this compound in scientific research and industrial applications. Its complex structure and versatile reactivity make it a valuable compound for various fields, from chemistry to medicine.

Is there anything specific you would like to know more about?

Properties

IUPAC Name

1-[1-(2-cyclopropylpyrimidin-4-yl)piperidin-4-yl]pyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O/c21-14-6-10-20(11-14)13-4-8-19(9-5-13)15-3-7-17-16(18-15)12-1-2-12/h3,7,12-14,21H,1-2,4-6,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGBVOEZFDVEUDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=CC(=N2)N3CCC(CC3)N4CCC(C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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